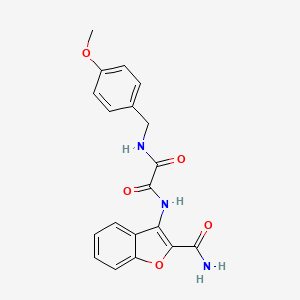
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactivity of an Oxalamide-Based N-Heterocyclic Carbene
The study on the reactivity of oxalamide-based carbene 2 has shown that it can undergo various chemical reactions. When treated with styrene or methylacrylate, carbene addition occurs, resulting in cyclopropanation products 6a and 6b. The interaction with elemental selenium leads to the formation of selenide 7, which was confirmed through X-ray diffraction. Additionally, the formation of a Rh complex [(COD)RhCl(2)] (10) and its dicarbonyl derivative [(CO)2RhCl(2)] (11) were structurally characterized. The IR spectrum of the latter allowed for the calculation of a Tolman electronic parameter, indicating that the diamidocarbene 2 is the least electron-donating NHC known. Furthermore, the dimerization of carbene 2 produced tetraamido ethylene 3, which exhibited both intense fluorescence and unexpected chemical stability. The treatment of the chloro compound 1a with methanol yielded methoxide 5a, with its structure also determined by X-ray diffraction .
A Novel Acid-Catalyzed Rearrangement for Synthesis of Di- and Mono-Oxalamides
The paper presents a novel one-pot synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the classical Meinwald rearrangement and a new rearrangement sequence. It is particularly useful for synthesizing N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones. The simplicity and high yield of this method make it a valuable addition to the synthesis of anthranilic acid derivatives and oxalamides. The paper does not directly discuss N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide, but the methodology could potentially be applicable to its synthesis .
Synthesis Analysis
The synthesis of this compound is not directly detailed in the provided papers. However, the novel synthetic approach described in paper could be adapted for its synthesis, considering the structural similarities with the compounds mentioned. The high-yielding, one-pot method involving rearrangement sequences could be a starting point for the synthesis of this specific oxalamide.
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly analyzed in the papers, the structural determination of related compounds through X-ray diffraction, as seen in paper , suggests that similar techniques could be employed to elucidate the structure of this oxalamide.
Chemical Reactions Analysis
The reactivity of oxalamide-based carbenes, as discussed in paper , indicates that this compound could potentially undergo similar reactions, such as cyclopropanation or interaction with elemental selenium. The specific reactivity would need to be investigated to determine the range of chemical reactions this compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the papers. However, the fluorescence and chemical stability of the dimerization product of carbene 2, as well as the electronic properties inferred from the IR spectrum in paper , could offer insights into the properties of similar oxalamide compounds. Further experimental studies would be required to fully characterize the physical and chemical properties of the compound .
properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-12-8-6-11(7-9-12)10-21-18(24)19(25)22-15-13-4-2-3-5-14(13)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMIETVXWCNKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

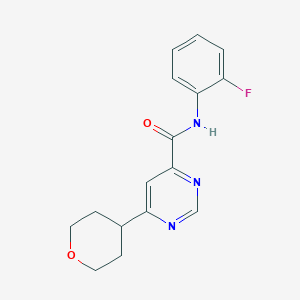
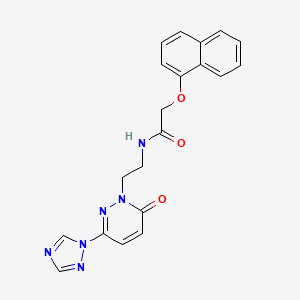

![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)
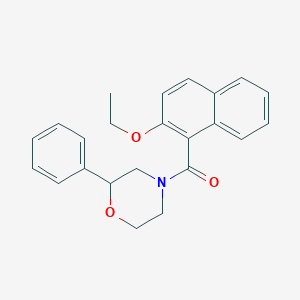
![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)
![3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3002714.png)
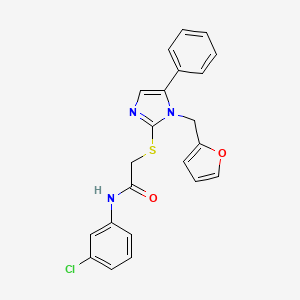
![3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B3002718.png)
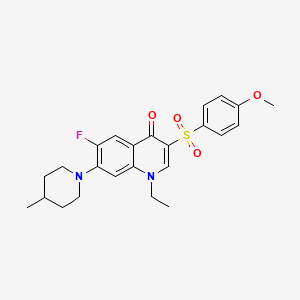
![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)
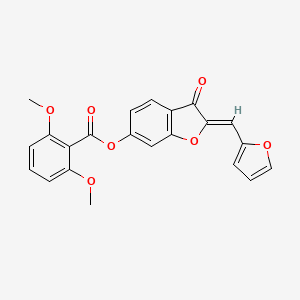
![1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea](/img/structure/B3002723.png)
![[4-(Pyridin-4-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3002724.png)